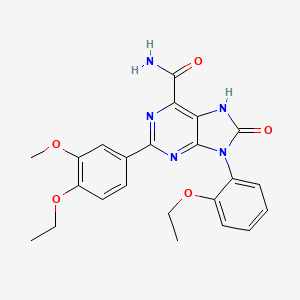

2-(4-ethoxy-3-methoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

CAS No.: 899742-40-6

Cat. No.: VC6461519

Molecular Formula: C23H23N5O5

Molecular Weight: 449.467

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899742-40-6 |

|---|---|

| Molecular Formula | C23H23N5O5 |

| Molecular Weight | 449.467 |

| IUPAC Name | 2-(4-ethoxy-3-methoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide |

| Standard InChI | InChI=1S/C23H23N5O5/c1-4-32-15-9-7-6-8-14(15)28-22-19(26-23(28)30)18(20(24)29)25-21(27-22)13-10-11-16(33-5-2)17(12-13)31-3/h6-12H,4-5H2,1-3H3,(H2,24,29)(H,26,30) |

| Standard InChI Key | RQEMYDNEZDFMAA-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4OCC)C(=O)N)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure centers on a purine ring system, a bicyclic framework comprising fused pyrimidine and imidazole rings. Key modifications include:

-

An 8-oxo group at the purine’s 8-position, introducing hydrogen-bonding capability.

-

A carboxamide moiety at the 6-position, enhancing polarity and potential for intermolecular interactions.

-

Aromatic substituents:

-

A 4-ethoxy-3-methoxyphenyl group at the 2-position.

-

A 2-ethoxyphenyl group at the 9-position.

-

These substituents contribute to steric bulk and modulate electronic effects, potentially influencing binding affinity to biological targets.

Table 1: Key Identifiers and Properties

| Property | Value |

|---|---|

| CAS No. | 899742-40-6 |

| IUPAC Name | 2-(4-ethoxy-3-methoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide |

| Molecular Formula | |

| Molecular Weight | 449.467 g/mol |

| SMILES | CCOC1=C(C=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4OCC)C(=O)N)OC |

| InChIKey | RQEMYDNEZDFMAA-UHFFFAOYSA-N |

Physicochemical Characteristics

While solubility data remain unpublished, the presence of ethoxy and methoxy groups suggests moderate lipophilicity, which may facilitate membrane permeability. The carboxamide group introduces polarity, potentially aiding aqueous solubility under specific pH conditions. The compound’s molarity in solution can be calculated using the formula:

This relationship is critical for preparing standardized solutions in experimental settings.

Synthetic Methodology

Reaction Design and Optimization

Synthesis likely follows strategies common to purine derivatives, involving multi-step sequences such as:

-

Ring Construction: Formation of the purine core via cyclization reactions, possibly using imidazole or pyrimidine precursors.

-

Functionalization: Introduction of substituents via nucleophilic aromatic substitution or metal-catalyzed coupling.

-

Oxidation: Installation of the 8-oxo group through controlled oxidation.

Key challenges include minimizing byproducts like regioisomers or dealkylated intermediates. Solvent choice (e.g., DMF, THF) and catalysts (e.g., palladium for cross-coupling) are pivotal for yield optimization.

Purification and Characterization

Chromatographic techniques (e.g., HPLC, column chromatography) are essential for isolating the pure compound. Spectroscopic methods confirm structure:

-

NMR: Resonances for ethoxy ( 1.3–1.5 ppm for CH3, 4.0–4.2 ppm for OCH2) and methoxy groups ( 3.8–3.9 ppm).

-

MS: Molecular ion peak at m/z 449.467 (M+H)+.

Biological Activity and Mechanisms

Receptor Modulation

The aromatic substituents suggest potential affinity for G-protein-coupled receptors (GPCRs) or nuclear receptors. For example, the 2-ethoxyphenyl group may align with lipid-binding pockets in prostaglandin or cannabinoid receptors.

Comparative Analysis with Analogous Compounds

Structural Analogues

Comparing this compound to simpler purine derivatives reveals trade-offs:

-

6-Mercaptopurine: Lacks aromatic substituents, reducing lipophilicity but increasing metabolic instability.

-

Caffeine: Shares a purine core but modifies activity through methyl groups rather than ethoxy/methoxy motifs.

The carboxamide group in this compound provides a handle for hydrogen bonding absent in many analogues, potentially improving target specificity.

Future Research Directions

Mechanistic Studies

-

Target Identification: Proteomic screens (e.g., affinity chromatography, phage display) to map binding partners.

-

Kinetic Assays: Determine inhibition constants () for putative enzyme targets.

Therapeutic Exploration

-

Oncology: Evaluate cytotoxicity in cancer cell lines with dysregulated purine metabolism.

-

Neurodegeneration: Test neuroprotective effects in models of Alzheimer’s or Parkinson’s disease.

ADMET Profiling

-

Absorption/Distribution: Caco-2 permeability assays, plasma protein binding studies.

-

Metabolism: Liver microsome stability tests to identify major metabolites.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume